3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Description
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 1272755-96-0, Figure 1) is a brominated spirocyclic compound characterized by a 1,4-diazaspiro[4.4]nonan-2-one core substituted at the 3-position with a 2-bromophenyl group. Its molecular formula is C₁₃H₁₅BrN₂O, with a molecular weight of 295.18 g/mol. This compound is commercially available with ≥95% purity and is used in research applications, particularly in the development of profragrances and bioactive molecules .
Properties
IUPAC Name |
2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOJUBLVKJJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849466, DTXSID901228834 | |
| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-96-0, 1219331-78-8 | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves a multi-step process. One common method includes the reaction of 2-bromobenzylamine with cyclohexanone in the presence of a base to form an intermediate, which is then cyclized to produce the spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the diazaspiro nonane core can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of 1,4-Diazaspiro[4.4]nonan-2-one
The following table compares 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one with structurally related compounds, focusing on substituents, synthesis yields, and applications:
Biological Activity
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and the presence of a bromine atom suggest interesting biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₃H₁₅BrN₂O
- Molar Mass : 295.175 g/mol
- CAS Number : 1272755-96-0
- Storage Conditions : Ambient temperature recommended for stability .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of diazaspiro compounds, including this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Case Study Example :
A study evaluating the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial potential .
Anticancer Activity
The anticancer properties of diazaspiro compounds have garnered attention due to their ability to inhibit tumor cell proliferation.
Research Findings :
- In vitro studies demonstrated that this compound inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- The compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
Neuroprotective Effects
Neuroprotection is another promising area for this compound.
Mechanism of Action :
Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and inflammatory cytokines in treated neuronal cultures .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Anticancer | MCF-7 (breast cancer) | 25 µM | Induction of apoptosis via caspase activation |
| Neuroprotective | Neuronal cell cultures | N/A | Reduction of oxidative stress and inflammation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, stereocontrolled methods using lead tetraacetate and tert-butyl hydroperoxide under anhydrous conditions (e.g., methyl ethyl ketone with molecular sieves) have achieved ~60% yields, as seen in analogous diazaspiro systems . Optimization strategies include adjusting stoichiometry, temperature (-20°C to room temperature), and catalysts (e.g., SnCl₂ for acetylation steps) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure and purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves spirocyclic conformations and bromophenyl spatial orientation . Puckering parameters (amplitude, phase) from Cremer-Pople analysis can quantify non-planar ring distortions .
Q. What preliminary pharmacological activities have been reported for this compound?
- Methodology : While direct data on this compound is limited, structurally related diazaspiro derivatives (e.g., 2,7-diazaspiro[4.4]nonan-1-one) show antimicrobial and anticancer properties in vitro. Assays include bacterial growth inhibition (MIC testing) and cytotoxicity studies (MTT assays) against cancer cell lines .
Advanced Research Questions
Q. How does the position of the bromine substituent on the phenyl ring influence bioactivity compared to other halogenated analogs?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogs like 3-(4-bromophenyl) derivatives. Computational docking (e.g., AutoDock Vina) and in vitro assays reveal that ortho-substitution (2-bromo) may enhance steric interactions with target proteins, altering binding affinity compared to para-substituted analogs .
Q. What challenges arise in resolving the crystal structure of this compound, particularly regarding spirocyclic ring puckering?
- Methodology : Spirocyclic systems often exhibit pseudorotation, complicating crystallographic refinement. Using high-resolution data (>1.0 Å) and SHELXL’s TWIN/BASF commands helps address twinning and anisotropic displacement parameters. Cremer-Pople coordinates quantify puckering amplitudes (e.g., q₂ for five-membered rings) .
Q. How can contradictory data on synthetic yields or bioactivity between studies be systematically analyzed?
- Methodology : Meta-analyses of reaction conditions (e.g., solvent polarity, catalyst loading) identify yield discrepancies. For bioactivity, orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement. Statistical tools (e.g., ANOVA) assess variability in biological replicates .
Q. What computational approaches are used to predict metabolic stability or degradation pathways of this compound?
- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies to predict oxidative metabolism. Software like Schrödinger’s ADMET Predictor models Phase I/II metabolism (e.g., cytochrome P450 interactions) .
Q. How do stereochemical variations in the diazaspiro core affect pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
